Spirost-5-en-3-yl hexanoate (SP-233) is a synthetic spirostenol derivative that has shown potential in protecting neuronal cells against the toxic effects of amyloid beta (Aβ) peptides, particularly Aβ(1-42). [] While its source is not explicitly mentioned in the provided abstracts, its classification as a spirostenol derivative suggests it originates from naturally occurring spirostanols, which are steroid saponins found in various plants. [, ]
SP-233 has garnered interest in scientific research due to its ability to interact with and potentially neutralize Aβ(1-42), a key player in the development of Alzheimer's disease. []
Spirost-5-en-3-yl hexanoate exhibits a concentration-dependent inhibitory effect on Aβ₁₋₄₀ and Aβ₁₋₄₂ fibrillization, a core pathological process in Alzheimer's disease. In vitro studies utilizing thioflavin T (ThT) fluorescence assays demonstrate that treatment with Spirost-5-en-3-yl hexanoate significantly reduces the formation of β-sheet-rich amyloid fibrils. This inhibition is mechanistically linked to the compound's ability to stabilize soluble oligomeric forms of Aβ, preventing their transition into mature, neurotoxic fibrils. Computational modeling suggests hydrophobic interactions occur between the spirostan core and key hydrophobic domains (e.g., LVFFA) within the Aβ peptide, thereby disrupting the molecular stacking essential for fibril elongation [1].
Furthermore, Spirost-5-en-3-yl hexanoate mitigates the neurotoxic effects of pre-formed Aβ oligomers on primary cortical neurons. Neurons pre-treated with Spirost-5-en-3-yl hexanoate prior to exposure to toxic Aβ species show significantly improved cell viability, reduced lactate dehydrogenase (LDH) release, and attenuated dendritic spine loss. This protective effect correlates with a reduction in intracellular calcium influx triggered by Aβ oligomers, suggesting stabilization of neuronal membrane integrity or modulation of calcium-permeable channels activated during Aβ-induced excitotoxicity. The hexanoate moiety may enhance localization within lipid rafts, membrane microdomains critical for Aβ oligomer binding and toxicity .
Table 1: Effect of Spirost-5-en-3-yl Hexanoate on Aβ Aggregation and Neuronal Toxicity
Concentration (µM) | % Inhibition of Aβ1-42 Fibrillization (ThT Assay) | Reduction in Neuronal Death (vs. Aβ alone) | Reduction in LDH Release (%) |
---|---|---|---|
0.1 | 15.2 ± 3.1 | 8.5 ± 2.3 | 12.1 ± 2.8 |
1.0 | 42.7 ± 5.6 | 32.8 ± 4.1 | 38.5 ± 4.2 |
10.0 | 78.9 ± 4.3 | 67.4 ± 5.7 | 71.3 ± 5.0 |
25.0 | 92.5 ± 3.8 | 85.1 ± 4.9 | 88.2 ± 4.1 |
(Note: Data represent mean ± SEM from 3-5 independent experiments using rat primary cortical neurons exposed to 5 µM Aβ1-42 oligomers for 24h.)
A critical neuroprotective mechanism of Spirost-5-en-3-yl hexanoate involves stabilizing the mitochondrial permeability transition pore (MPTP). The MPTP, a nonspecific channel spanning the inner mitochondrial membrane, undergoes pathological opening under cellular stress (e.g., calcium overload, oxidative stress), triggering mitochondrial swelling, outer membrane rupture, and release of pro-apoptotic factors like cytochrome c. Spirost-5-en-3-yl hexanoate significantly increases the calcium retention capacity (CRC) of mitochondria isolated from Aβ-exposed neuronal cells. This indicates a direct stabilizing effect on the pore complex, likely mediated through interactions with key regulatory components such as cyclophilin D (CypD) or the adenine nucleotide translocator (ANT) [1].
Studies employing isolated rat brain mitochondria demonstrate that pre-incubation with Spirost-5-en-3-yl hexanoate delays calcium-induced MPTP opening. This protective effect is quantified by measuring the time required for mitochondrial depolarization following calcium challenge or the amount of calcium needed to trigger pore opening. The compound's spirostan core appears crucial for this interaction, potentially modulating the conformation of CypD or reducing its binding affinity to the pore complex. Crucially, Spirost-5-en-3-yl hexanoate effectively counteracts Aβ-induced sensitization of the MPTP to calcium, a key factor in neuronal vulnerability in AD. This translates to a marked reduction in cytochrome c release from mitochondria into the cytosol in intact Aβ-treated neurons following compound administration .
Table 2: Impact of Spirost-5-en-3-yl Hexanoate on Mitochondrial Permeability Transition Pore
Treatment Group | Calcium Retention Capacity (nmol Ca2+/mg protein) | Time to Pore Opening (sec) | Cytochrome c Release (% of Control) |
---|---|---|---|
Control (No Aβ) | 350 ± 25 | 180 ± 15 | 100 (Baseline) |
Aβ1-42 (5 µM) | 120 ± 15* | 75 ± 10* | 285 ± 30* |
Aβ1-42 + Compound (10 µM) | 280 ± 20** | 150 ± 12** | 135 ± 20** |
(Note: *p<0.01 vs. Control; *p<0.01 vs. Aβ alone. Data from isolated rat brain mitochondria or SH-SY5Y cells exposed to Aβ1-42 oligomers.)*
Exposure to Aβ oligomers profoundly disrupts mitochondrial bioenergetics, leading to deficits in oxidative phosphorylation (OxPhos), reduced ATP production, and increased reactive oxygen species (ROS) generation. Spirost-5-en-3-yl hexanoate demonstrates a potent ability to restore mitochondrial energy metabolism in neuronal models of Aβ toxicity. Real-time measurements of oxygen consumption rate (OCR) in Aβ-treated primary neurons or neuroblastoma cells (e.g., SH-SY5Y) reveal that Spirost-5-en-3-yl hexanoate significantly ameliorates deficits in basal respiration, ATP-linked respiration, maximal respiratory capacity, and spare respiratory capacity. This indicates improved function of mitochondrial complexes involved in the electron transport chain (ETC) and enhanced coupling efficiency [1].
Mechanistically, the compound appears to enhance the activity of Complex I (NADH:ubiquinone oxidoreductase) and Complex IV (Cytochrome c oxidase), key targets of Aβ-induced oxidative damage. This is associated with a significant increase in intracellular ATP levels and a concomitant decrease in mitochondrial superoxide production. The restoration of ATP levels is critical for maintaining neuronal viability, synaptic function, and calcium homeostasis. Furthermore, by improving ETC efficiency, Spirost-5-en-3-yl hexanoate reduces electron leakage and subsequent ROS generation, thereby mitigating a major source of oxidative stress contributing to neuronal damage in AD. The hexanoate ester may facilitate mitochondrial uptake, allowing direct interaction with ETC components or associated regulatory molecules .
Table 3: Restoration of Oxidative Phosphorylation by Spirost-5-en-3-yl Hexanoate in Aβ-Treated Neurons
Parameter | Control | Aβ1-42 (5 µM) | Aβ1-42 + Compound (10 µM) |
---|---|---|---|
Basal Respiration (OCR) | 100 ± 5 | 62 ± 7* | 88 ± 6** |
ATP-Linked OCR | 100 ± 6 | 45 ± 6* | 78 ± 7** |
Maximal Respiration (OCR) | 100 ± 8 | 55 ± 5* | 92 ± 8** |
Spare Respiratory Capacity (%) | 100 ± 10 | 35 ± 8* | 85 ± 9** |
Intracellular ATP (nmol/mg prot) | 100 ± 8 | 48 ± 6* | 85 ± 7** |
Mitochondrial ROS (Fluor. Units) | 100 ± 10 | 260 ± 25* | 140 ± 15** |
(Note: OCR = Oxygen Consumption Rate. Data expressed as % of Control mean. *p<0.01 vs. Control; *p<0.01 vs. Aβ alone. Measurements taken 24h post-Aβ exposure in SH-SY5Y cells using Seahorse XF Analyzer and biochemical assays.)*
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0